
Copper--palladium (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–palladium (2/3) is a bimetallic compound consisting of copper and palladium in a 2:3 ratio. This compound is of significant interest due to its unique catalytic properties, which make it valuable in various chemical reactions and industrial applications. The combination of copper and palladium enhances the stability and reactivity of the compound, making it a versatile catalyst in organic synthesis and other fields.
準備方法
Synthetic Routes and Reaction Conditions: Copper–palladium (2/3) can be synthesized through various methods, including:
Wet Chemical Technique: This involves the reduction of copper and palladium salts in an aqueous solution, followed by the formation of the bimetallic compound.
Reverse Micelle Method: This technique uses microemulsions to control the size and distribution of the nanoparticles.
Biosynthesis: Utilizing biological agents such as plant extracts to reduce metal salts and form the compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction and improve yield.
Sol-Gel Method: A process that involves the transition of a solution into a solid gel phase to form the compound.
Industrial Production Methods: In industrial settings, the production of copper–palladium (2/3) often involves large-scale chemical reduction processes, where copper and palladium salts are reduced in the presence of stabilizing agents to form the desired bimetallic nanoparticles .
化学反応の分析
Types of Reactions: Copper–palladium (2/3) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of copper and palladium.
Reduction: It can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or other groups replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligands such as phosphines, amines, and halides are often involved in substitution reactions.
Major Products: The major products formed from these reactions include various copper and palladium oxides, reduced metallic forms, and substituted complexes .
科学的研究の応用
Copper–palladium (2/3) has a wide range of applications in scientific research, including:
作用機序
The mechanism by which copper–palladium (2/3) exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium complex.
Transmetalation: Copper facilitates the transfer of organic groups to the palladium center.
Reductive Elimination: The final step involves the elimination of the product and regeneration of the palladium catalyst.
These steps are crucial in catalytic cycles, enabling efficient and selective transformations in various chemical reactions .
類似化合物との比較
Copper Nanoparticles: Used in catalysis but lack the enhanced stability and reactivity provided by palladium.
Palladium Nanoparticles: Highly effective in catalysis but more expensive and less abundant than copper.
Gold-Palladium Bimetallics: Similar catalytic properties but gold is more expensive and less reactive than copper.
Uniqueness: Copper–palladium (2/3) stands out due to its balanced combination of cost-effectiveness, stability, and catalytic efficiency. The synergistic effects of copper and palladium make it a superior choice for various applications compared to its individual components or other bimetallic combinations .
特性
CAS番号 |
186027-91-8 |
|---|---|
分子式 |
Cu2Pd3 |
分子量 |
446.4 g/mol |
IUPAC名 |
copper;palladium |
InChI |
InChI=1S/2Cu.3Pd |
InChIキー |
TUBKDACTKKUTKG-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


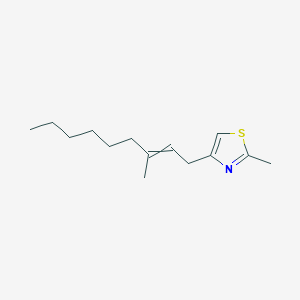
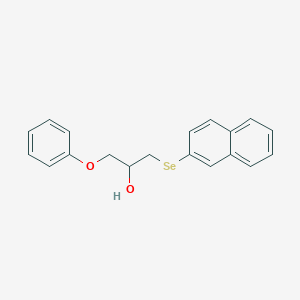

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

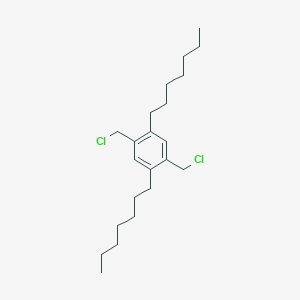

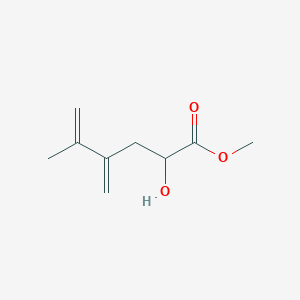
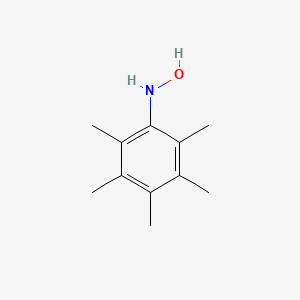
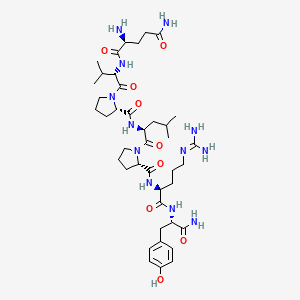
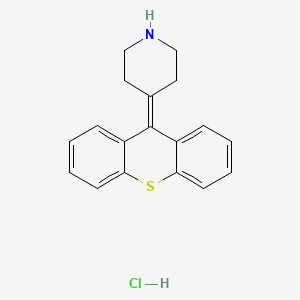
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


